(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c1-20-15(13-3-2-4-14(17)9-13)10-18-16(19)6-5-12-7-8-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDPYKYGKRSOSA-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CSC=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide, with the CAS number 1798414-10-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 305.4 g/mol. The compound features a fluorophenyl group, a methoxyethyl chain, and a thiophenyl ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate signaling pathways associated with inflammation and cancer cell proliferation. The specific mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines such as IL-4, IL-13, and TNF-α in immune cells.
- Impact on Cell Signaling : The compound appears to influence the phosphorylation of key signaling proteins involved in cell survival and apoptosis, such as MAPK and Akt pathways.
In Vitro Studies
- Cell Line Studies : Research involving rat basophilic leukemia (RBL-2H3) cells indicates that compounds similar to this compound can significantly reduce β-hexosaminidase release, a marker for mast cell degranulation. This suggests potential anti-allergic properties by inhibiting mast cell activation .
- Cytotoxicity Assays : In various cytotoxicity assays, compounds with similar structures have shown selective cytotoxic effects against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Case Studies
A notable case study involved the evaluation of a related compound's effects on inflammatory responses in animal models. The study demonstrated that administration of the compound resulted in reduced inflammation markers in tissues affected by induced arthritis, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activity Studies
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro Cell Line Study | RBL-2H3 Cells | Reduced β-hexosaminidase release; potential anti-allergic effect |
| Cytotoxicity Assay | Cancer Cell Lines | Selective cytotoxicity observed; sparing normal cells |
| Animal Model Study | Induced Arthritis | Decreased inflammation markers; potential anti-inflammatory effect |
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares the target compound with structurally related acrylamides, emphasizing substituent variations and their implications:
Key Observations :
- Aryl Group Impact : The 3-fluorophenyl group in the target compound and compound 23b contrasts with trimethoxyphenyl (6t, ) or hydroxyphenyl (anti-inflammatory analogs ). Fluorine’s electronegativity may enhance binding to hydrophobic pockets, while methoxy/hydroxy groups improve solubility.
- Side Chain Modifications : The 2-methoxyethyl group in the target compound balances polarity and steric bulk, differing from indazole-containing (6t) or pyridoindole-based (23b) side chains, which likely target specific receptors (e.g., EP2 or μ-opioid receptors) .
Q & A
Basic Research Questions
Q. What are the key structural features of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide, and how do they influence its reactivity?
- Answer: The compound features a fluorophenyl group (electron-withdrawing), a methoxyethyl chain (polar, flexible), and a thiophene-acrylamide core (conjugated π-system). The fluorophenyl group enhances electrophilicity, while the methoxyethyl chain may influence solubility and steric interactions. The acrylamide moiety enables nucleophilic additions (e.g., Michael addition) and hydrogen bonding, critical for biological interactions .
Q. What are the standard protocols for synthesizing this compound, and what are critical steps to ensure high yield?
- Answer: Synthesis typically involves:
- Step 1: Coupling 3-fluorophenylacetaldehyde with methoxyethylamine via reductive amination.
- Step 2: Acylation with 3-(thiophen-3-yl)acryloyl chloride under basic conditions (e.g., triethylamine in DCM).
Critical steps include controlling reaction temperature (<0°C during acylation to minimize side reactions) and using anhydrous solvents to prevent hydrolysis of intermediates. Yields >70% are achievable with rigorous purification (e.g., column chromatography) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?
- Answer:
- NMR (¹H/¹³C): Confirm regiochemistry of the acrylamide double bond (E-configuration) and substituent integration.
- IR: Validate acrylamide C=O stretch (~1650 cm⁻¹) and absence of unreacted amine (~3300 cm⁻¹).
- HPLC-MS: Assess purity (>95%) and molecular ion consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) during characterization?
- Answer: Contradictions may arise from tautomerism or solvent effects. For example, unexpected IR peaks could indicate residual solvent or byproducts. Mitigation strategies:
- DSC/TGA: Rule out thermal degradation affecting NMR/IR results.
- 2D NMR (COSY, NOESY): Resolve overlapping signals caused by conformational flexibility in the methoxyethyl chain.
- Computational modeling (DFT): Simulate NMR/IR spectra to validate experimental data .
Q. What strategies optimize bioactivity through structural modifications of the acrylamide core?
- Answer:
- Electron-deficient substituents: Introduce nitro or cyano groups to the thiophene ring to enhance electrophilicity for covalent target binding.
- Steric shielding: Replace the methoxy group with bulkier alkoxy chains (e.g., isopropoxy) to improve metabolic stability.
- Bioisosteric replacement: Substitute thiophene with furan to modulate electronic properties while retaining π-stacking capacity .
Q. How can conflicting reports on the compound’s biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be reconciled?
- Answer: Discrepancies may stem from assay conditions (e.g., cell type, concentration). Methodological solutions:
- Dose-response studies: Establish EC₅₀/IC₅₀ curves to differentiate therapeutic vs. toxic effects.
- Target profiling: Use kinase/GPCR panels to identify off-target interactions.
- Metabolite analysis: Assess if cytotoxicity arises from metabolic activation (e.g., epoxide formation) .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Answer:
- Molecular docking (AutoDock Vina): Screen against Protein Data Bank (PDB) structures to identify binding poses.
- MD simulations (GROMACS): Evaluate stability of ligand-target complexes over 100-ns trajectories.
- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
